molecular formula C6H15N3O7S B14002219 2-Amino-4-(1-aminoethylideneamino)oxybutanoic acid;sulfuric acid

2-Amino-4-(1-aminoethylideneamino)oxybutanoic acid;sulfuric acid

Katalognummer: B14002219
Molekulargewicht: 273.27 g/mol
InChI-Schlüssel: OYMULWBOJKYKKM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-4-(1-aminoethylideneamino)oxybutanoic acid;sulfuric acid is a complex organic compound that features both amino and carboxylic acid functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(1-aminoethylideneamino)oxybutanoic acid typically involves the combination of aldolases and transaminases . The reaction conditions often require precise control of pH and temperature to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve large-scale synthesis techniques similar to those used in laboratory settings. These methods would need to be optimized for efficiency and cost-effectiveness to be viable on an industrial scale.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-4-(1-aminoethylideneamino)oxybutanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the amino groups, while reduction could produce the corresponding amines.

Wissenschaftliche Forschungsanwendungen

2-Amino-4-(1-aminoethylideneamino)oxybutanoic acid has a wide range of scientific research applications:

Wirkmechanismus

The mechanism by which 2-Amino-4-(1-aminoethylideneamino)oxybutanoic acid exerts its effects involves interactions with various molecular targets and pathways. The amino and carboxylic acid groups allow it to participate in a range of biochemical reactions, influencing processes such as enzyme activity and protein synthesis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets 2-Amino-4-(1-aminoethylideneamino)oxybutanoic acid apart is its specific structure, which allows for unique interactions in chemical and biological systems

Eigenschaften

Molekularformel

C6H15N3O7S

Molekulargewicht

273.27 g/mol

IUPAC-Name

2-amino-4-(1-aminoethylideneamino)oxybutanoic acid;sulfuric acid

InChI

InChI=1S/C6H13N3O3.H2O4S/c1-4(7)9-12-3-2-5(8)6(10)11;1-5(2,3)4/h5H,2-3,8H2,1H3,(H2,7,9)(H,10,11);(H2,1,2,3,4)

InChI-Schlüssel

OYMULWBOJKYKKM-UHFFFAOYSA-N

Kanonische SMILES

CC(=NOCCC(C(=O)O)N)N.OS(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.